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molecular formula C5H4ClN3O2 B1353533 2-Chloro-5-nitropyridin-4-amine CAS No. 2604-39-9

2-Chloro-5-nitropyridin-4-amine

Cat. No. B1353533
M. Wt: 173.56 g/mol
InChI Key: YKWBEPUOVBMENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816369B2

Procedure details

In a microwave tube, a solution of 4-amino-2-chloro-5-nitropyridine (prepared as described for compound 9) (200 mg; 1.16 mmol) in ethanol (2 ml) was treated sequentially with dimethylamine hydrochloride (471 mg; 5.78 mmol) and triethylamine (781 μl; 6.96 mmol). The tube was quickly sealed and irradiated in the microwave (CEM Discover, 150 W, 85° C., 10 min). The ethanol was evaporated, dichloromethane (15 ml) was added to dissolve the products, and the solution washed with 1M sodium hydroxide solution (2×10 ml). The organic layer was dried (sodium sulphate), the mixture filtered and the filtrate evaporated to dryness to afford N2,N2-dimethyl-5-nitro-pyridine-2,4-diamine (240 mg, 114%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
781 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4](Cl)[CH:3]=1.Cl.[CH3:13][NH:14][CH3:15].C(N(CC)CC)C>C(O)C>[CH3:13][N:14]([CH3:15])[C:4]1[CH:3]=[C:2]([NH2:1])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=CC(=NC=C1[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=NC=C1[N+](=O)[O-])Cl
Name
Quantity
471 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
781 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was quickly sealed
CUSTOM
Type
CUSTOM
Details
irradiated in the microwave (CEM Discover, 150 W, 85° C., 10 min)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
ADDITION
Type
ADDITION
Details
dichloromethane (15 ml) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the products
WASH
Type
WASH
Details
the solution washed with 1M sodium hydroxide solution (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(C(=C1)N)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 114%
YIELD: CALCULATEDPERCENTYIELD 113.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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